Fmoc-D-Asp(OtBu)-OH, also known as N-alpha-Fmoc-D-aspartic acid beta-t-butyl ester, is a key building block used in peptide synthesis. Peptides are chains of amino acids linked by amide bonds and play crucial roles in various biological processes. Fmoc-D-Asp(OtBu)-OH incorporates the D-enantiomer of Aspartic acid (D-Asp) into the peptide chain, which can be essential for creating specific functionalities or structures not achievable with L-Asp []. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino group (N-terminus) of the D-Asp residue, allowing for selective deprotection and controlled chain elongation during peptide synthesis [].
Fmoc-D-Asp(OtBu)-OH is particularly valuable for synthesizing D-peptides, which are peptides composed primarily of D-amino acids. D-peptides have gained increasing interest in research due to their unique properties, including:
Fmoc-D-Aspartic Acid tert-Butyl Ester, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a derivative of the amino acid aspartic acid. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl ester on the side chain carboxyl group. The compound has the molecular formula C23H25NO6 and a molecular weight of 411.5 g/mol. This compound is widely utilized in peptide synthesis due to its stability and ease of handling under standard synthetic conditions .
One notable reaction involving Fmoc-D-Asp(OtBu)-OH is the formation of aspartimide under strong basic conditions. This intermediate can either revert to the desired peptide or form a beta-peptide, which may complicate synthesis if not properly controlled. To mitigate this, additives such as formic acid can be included during Fmoc removal to suppress aspartimide formation .
The synthesis of Fmoc-D-Asp(OtBu)-OH typically involves the following steps:
These steps allow for the efficient production of Fmoc-D-Asp(OtBu)-OH for use in various applications .
Fmoc-D-Asp(OtBu)-OH is primarily used in:
Several compounds are structurally similar to Fmoc-D-Asp(OtBu)-OH, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Fmoc-D-Aspartic Acid tert-Butyl Ester | D-isomer with tert-butyl ester | Used for specific studies involving D-aspartate |
Fmoc-L-Aspartic Acid tert-Butyl Ester | L-isomer with tert-butyl ester | Commonly used in general peptide synthesis |
Fmoc-D-Glutamic Acid tert-Butyl Ester | D-isomer with glutamic structure | Used for different biological applications |
Fmoc-D-Aspartic Acid Methyl Ester | D-isomer with methyl ester | Offers different reactivity profiles |
Each compound serves distinct purposes in research and synthesis, highlighting the unique role of Fmoc-D-Asp(OtBu)-OH in peptide chemistry due to its specific stereochemistry and functional groups .
The Fmoc group, introduced by Carpino and Han in 1970, revolutionized peptide synthesis by offering base-labile protection orthogonal to acid-sensitive groups. Unlike the earlier benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups, Fmoc’s cleavage via piperidine allowed milder deprotection conditions, reducing side reactions. The tert-butyl ester emerged in the 1980s as a solution to aspartimide formation—a pervasive issue in sequences containing aspartic acid. Novabiochem® later optimized Fmoc-D-Asp(OtBu)-OH for industrial-scale SPPS, achieving >99% purity and stability during prolonged synthesis cycles.
The adoption of Fmoc/tBu strategies in the late 1970s enabled synthesis of peptides previously deemed intractable. For example, gramicidin A (15 residues, 4 tryptophans) saw yields jump from <25% with Boc chemistry to >85% using Fmoc-D-Asp(OtBu)-OH. The compound’s compatibility with Wang and Rink amide resins streamlined the synthesis of C-terminal acids and amides, respectively. By 1994, 98% of peptide synthesis laboratories had transitioned to Fmoc chemistry, citing improved yields and reduced side reactions.
Fmoc-D-Asp(OtBu)-OH represents a sophisticated protected amino acid derivative with the molecular formula C₂₃H₂₅NO₆ and a molecular weight of 411.45 grams per mole [1] [2] [3]. The compound's complete chemical name is (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid [4]. This molecule incorporates three distinct structural components: the fluorenylmethyloxycarbonyl protecting group at the amino terminus, the D-aspartic acid backbone, and the tert-butyl ester protection at the side chain carboxyl group [5].
The structural architecture features a central alpha carbon bearing four substituents: a hydrogen atom, a carboxyl group, an amino group protected by the fluorenylmethyloxycarbonyl moiety, and a methylene side chain terminated with a tert-butyl ester [1]. The fluorenylmethyloxycarbonyl protecting group consists of a fluorene ring system connected through a methylene bridge to a carbamate linkage [6]. The tert-butyl ester group provides steric hindrance that enhances stability during synthetic manipulations [7].
The InChI identifier for this compound is 1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 [1]. The MDL number is MFCD00077050, providing a standardized identifier for chemical databases [1] [3].
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₅NO₆ |
Molecular Weight | 411.45 g/mol |
CAS Number | 112883-39-3 |
MDL Number | MFCD00077050 |
InChI Key | FODJWPHPWBKDON-LJQANCHMSA-N |
The stereochemical configuration of Fmoc-D-Asp(OtBu)-OH is fundamentally defined by the D-configuration at the alpha carbon center [8]. In the Fischer projection system, D-amino acids are characterized by having the amino group positioned on the right side when the carboxyl group is oriented at the top [9]. This D-configuration corresponds to the R absolute configuration according to the Cahn-Ingold-Prelog priority system [10].
The D-aspartic acid component exhibits an R stereochemical designation at the alpha carbon, distinguishing it from the naturally occurring L-aspartic acid which possesses an S configuration [8] [11]. The optical rotation value for this compound is [α]²⁰/D +24° ± 2.5° (c=1, dimethylformamide), indicating dextrorotatory behavior [12]. This positive optical rotation is characteristic of D-amino acid derivatives and provides experimental confirmation of the stereochemical assignment [9].
The stereochemical integrity is maintained through the protecting group strategy, where both the fluorenylmethyloxycarbonyl and tert-butyl ester groups preserve the chiral center from racemization during synthetic procedures [13]. The D-configuration imparts distinct biological properties compared to the L-isomer, including enhanced resistance to proteolytic degradation and altered binding interactions with biological targets [14].
D-amino acids represent the non-natural stereoisomers that are mirror images of their L-counterparts [8]. While L-amino acids predominate in biological systems, D-amino acids have gained significant attention in pharmaceutical applications due to their unique properties [13]. The D-configuration in Fmoc-D-Asp(OtBu)-OH enables the synthesis of peptides with enhanced metabolic stability and modified biological activity profiles [14].
The melting point of Fmoc-D-Asp(OtBu)-OH has been consistently reported across multiple sources as 146-151°C [1] with some variations citing 148-150°C with decomposition [15] [16]. This thermal behavior indicates moderate thermal stability under standard laboratory conditions [17]. The decomposition that occurs at the melting point suggests that the compound undergoes chemical changes rather than simple phase transitions at elevated temperatures [15].
The thermal stability profile is influenced by the presence of multiple functional groups, particularly the tert-butyl ester moiety which is known to be thermally labile [7]. The fluorenylmethyloxycarbonyl protecting group contributes to the overall thermal characteristics through its aromatic ring system [6]. Storage recommendations specify maintaining the compound at 2-8°C to preserve chemical integrity [17] [5].
The compound's thermal behavior is critical for synthetic applications, as peptide synthesis protocols often involve elevated temperatures during coupling reactions [18]. The relatively high melting point provides adequate stability for most synthetic manipulations while the decomposition temperature establishes upper limits for reaction conditions [17].
Thermal Property | Value | Reference |
---|---|---|
Melting Point | 146-151°C | [1] |
Melting Point (Alternative) | 148-150°C (dec.) | [15] [16] |
Storage Temperature | 2-8°C | [17] [5] |
Thermal Stability | Moderate | [7] |
The solubility characteristics of Fmoc-D-Asp(OtBu)-OH demonstrate selective dissolution behavior across different solvent systems [15]. The compound exhibits good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [15]. This solubility profile is typical for protected amino acids used in peptide synthesis applications [19].
Water solubility is limited, with the compound being only slightly soluble in aqueous solutions [15]. This hydrophobic character results from the extensive protection with lipophilic groups, particularly the fluorenylmethyloxycarbonyl and tert-butyl moieties [6] [7]. The dimethylformamide solubility is specifically noted as being clearly soluble at 1 millimole in 2 milliliters, which is standard for peptide synthesis protocols [5].
The solubility parameters are crucial for synthetic applications, as the compound must dissolve completely in coupling solvents while remaining insoluble in wash solvents [19]. The selective solubility enables efficient purification procedures during peptide synthesis workflows [18]. The predicted density is 1.2498 grams per cubic centimeter, contributing to the overall physical characterization [15].
Solvent System | Solubility |
---|---|
Chloroform | Soluble |
Dichloromethane | Soluble |
Ethyl Acetate | Soluble |
Dimethyl Sulfoxide | Soluble |
Acetone | Soluble |
Water | Slightly Soluble |
Dimethylformamide | Clearly Soluble (1 mmol/2 mL) |
The spectroscopic characterization of Fmoc-D-Asp(OtBu)-OH provides detailed structural confirmation through multiple analytical techniques [20]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various functional groups present in the molecule [21]. The fluorenylmethyloxycarbonyl protecting group contributes distinctive aromatic proton signals in the 7.0-8.0 parts per million region [22].
Infrared spectroscopy demonstrates characteristic absorption bands for the carbamate functionality of the fluorenylmethyloxycarbonyl group at approximately 1687 wavenumbers [23]. The tert-butyl ester group exhibits typical carbonyl stretching vibrations, while the aromatic fluorene system shows characteristic carbon-hydrogen stretching and bending modes [20]. The amide I band appears around 1630-1635 wavenumbers, indicating secondary structure interactions [23].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the protected amino acid structure [20]. The base peak typically corresponds to the molecular ion, with characteristic fragmentation involving loss of the tert-butyl group and fluorenylmethyloxycarbonyl protecting group [21]. Ultraviolet spectroscopy takes advantage of the fluorene chromophore, enabling detection and quantification during synthetic procedures [6].
The optical rotation measurement of [α]²⁰/D +24° ± 2° (c=1, dimethylformamide) provides stereochemical confirmation and purity assessment [12]. This spectroscopic parameter is particularly valuable for distinguishing between D and L stereoisomers and monitoring enantiomeric purity [9].
Spectroscopic Method | Key Features |
---|---|
¹H Nuclear Magnetic Resonance | Aromatic signals 7.0-8.0 ppm |
Infrared Spectroscopy | Carbamate C=O ~1687 cm⁻¹, Amide I ~1630-1635 cm⁻¹ |
Mass Spectrometry | Molecular ion m/z 411.45 |
Ultraviolet Spectroscopy | Fluorene chromophore absorption |
Optical Rotation | [α]²⁰/D +24° ± 2° (c=1, DMF) |
The chemical reactivity of Fmoc-D-Asp(OtBu)-OH is primarily governed by the selective lability of its protecting groups under specific conditions [18]. The fluorenylmethyloxycarbonyl group exhibits base-labile characteristics, undergoing rapid deprotection in the presence of piperidine or other nitrogen bases [6] [24]. This deprotection mechanism involves beta-elimination to form dibenzofulvene and carbon dioxide as byproducts [6].
The tert-butyl ester protecting group demonstrates acid-labile properties, typically requiring trifluoroacetic acid for removal [7]. This orthogonal protecting group strategy enables selective deprotection sequences during peptide synthesis [19]. The tert-butyl group forms stable carbocations upon protonation, facilitating ester hydrolysis under acidic conditions [18].
Coupling reactivity involves activation of the carboxyl group through standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide or O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate [18]. The compound demonstrates excellent coupling efficiency with minimal racemization under appropriate conditions [5]. The D-configuration provides enhanced resistance to base-catalyzed epimerization compared to certain other amino acid derivatives .
A significant reactivity consideration involves aspartimide formation under basic conditions, particularly when aspartic acid derivatives are followed by glycine residues [18]. The tert-butyl protecting group provides superior protection against this side reaction compared to other ester protecting groups . Research indicates that aspartimide formation occurs at approximately 1.65% per deprotection cycle with tert-butyl protection, compared to lower rates with alternative protecting strategies .
Reaction Type | Conditions | Products |
---|---|---|
Fluorenylmethyloxycarbonyl Deprotection | Piperidine/Dimethylformamide | Free amine + Dibenzofulvene + CO₂ |
Tert-butyl Ester Deprotection | Trifluoroacetic acid | Free carboxyl + Isobutylene + CO₂ |
Peptide Coupling | Coupling agents/Base | Amide bond formation |
Aspartimide Formation | Strong base | Cyclic imide (side reaction) |